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Compound of Interest

Compound Name: 5-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1229548

An In-Depth Technical Guide to the Structural Analysis of 5-Chlorobenzo[d]isoxazol-3-ol

Foreword: A Molecule of Duality

To the dedicated researcher, a molecule is not merely a collection of atoms but a dynamic
entity whose structure dictates its function. 5-Chlorobenzo[d]isoxazol-3-ol stands as a
compelling case study in this principle. With the molecular formula C7H4CINOz, this
heterocyclic compound has garnered interest for its potential as a D-amino acid oxidase
inhibitor, opening avenues for therapeutic development.[1] However, its true structural nature is
nuanced, dominated by the phenomenon of keto-enol tautomerism. It can exist as the hydroxyl-
containing benzo[d]isoxazol-3-ol (lactim or enol form) or the keto-containing 5-
chlorobenzo[d]isoxazol-3(2H)-one (lactam or keto form).

This guide eschews a simple recitation of data. Instead, as Senior Application Scientists, we
will navigate the analytical journey required to comprehensively characterize this molecule. We
will explore why specific techniques are chosen, what their results reveal about this tautomeric
equilibrium, and how, in concert, they provide a definitive structural portrait. Our approach is
rooted in the philosophy that a robust analytical workflow is a self-validating system, where
computational and empirical data converge to form an unassailable conclusion.

Part 1: Foundational Physicochemical Profile

Before delving into advanced spectroscopic techniques, establishing the compound's
fundamental properties is paramount. These characteristics provide the initial framework for its
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identity and behavior. The synthesis of 5-Chlorobenzo[d]isoxazol-3-ol is most commonly
achieved through the cyclization of an appropriate precursor, such as N-hydroxy-5-chloroisatin
oxime, which provides the foundational benzo-fused isoxazole core.[1]

A summary of its key physical constants informs handling, purification, and experimental

design.
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Significance &

Property Value . Source
Rationale
Essential for all
stoichiometric
Molecular Weight 169.56 g/mol calculations and mass  [2]
spectrometry
confirmation.
The high melting point
suggests strong
intermolecular forces
in the solid state, likely
Melting Point 216-220 °C hydrogen bonding and  [1]

TT-TT stacking,
providing initial clues
to the solid-state

structure.[1]

336.7 °C (at 760

Boiling Point
mmHgQ)

Indicates high thermal
stability and low [1]
volatility.[1]

Density 1.486 g/cm3

Reflects compact

molecular packing in

the solid state,

consistent with ]
chlorinated aromatic

heterocycles.[1]

pKa 13.14 £ 0.20
(predicted)

Suggests weak acidic [1]
character, attributable

to the hydroxyl proton

in the enol tautomer or

the N-H proton in the

keto tautomer. This

value is critical for
designing

crystallization or
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chromatography

conditions.[1]

Part 2: Probing the Tautomeric State in Solution:
NMR & IR Spectroscopy

In solution, molecules are dynamic. The dominant tautomeric form of 5-
Chlorobenzo[d]isoxazol-3-ol is highly dependent on the solvent environment. Spectroscopic
techniques are our primary tools for investigating this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Solution-State Arbiter

NMR spectroscopy provides the most detailed insight into molecular structure in solution. The
chemical environment of each proton and carbon atom generates a unique signal, allowing us
to piece together the molecular puzzle and observe the influence of tautomerism.

o Expertise & Causality: We employ both *H and 13C NMR. Proton NMR reveals the disposition
of hydrogens on the aromatic ring and, crucially, the presence of either an OH (enol) or NH
(keto) proton. 13C NMR is arguably more definitive for tautomer identification; the chemical
shift of the C3 carbon (the carbon bearing the oxygen) is exquisitely sensitive to its
hybridization and bonding, providing a clear distinction between a C-O single bond (enol
form) and a C=0 double bond (keto form).

o Expected Spectral Features:

o H NMR: Aromatic protons are expected in the 7.0-8.5 ppm range.[1] The key signal is the
exchangeable proton: a broad singlet for the OH group (enol) or a sharper singlet for the
NH proton (keto), whose chemical shift will vary significantly with solvent and
concentration.

o 13C NMR: The carbonyl carbon (C=0) of a lactam ring typically resonates in the 160-175
ppm range, whereas the carbon of a C-OH group on an aromatic-like ring would be further
upfield. This provides a clear diagnostic marker.
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Protocol 1: NMR Spectroscopic Analysis

Sample Preparation: Dissolve ~5-10 mg of 5-Chlorobenzo[d]isoxazol-3-ol in 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs). Rationale: DMSO is a polar, aprotic solvent that
readily dissolves the compound and can form hydrogen bonds, potentially stabilizing one
tautomer over the other. Comparing spectra in different solvents (e.g., non-polar CDCIs) is
essential to study the tautomeric shift.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field
strength provides better signal dispersion and resolution, which is critical for resolving the
complex splitting patterns of the aromatic protons.

'H NMR Acquisition:

o Acquire a standard one-pulse proton spectrum with 16-32 scans.

o Perform a D20 exchange experiment: add one drop of D20 to the NMR tube, shake, and
re-acquire the spectrum. The signal corresponding to the OH or NH proton will disappear,
confirming its identity.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A sufficient number of scans (e.g., 1024 or
more) is required due to the low natural abundance of 3C.

o Reference the spectrum to the solvent signal (e.g., DMSO-ds at 39.52 ppm).

Data Analysis: Integrate proton signals and assign peaks based on chemical shifts and
coupling constants. Critically analyze the chemical shift of C3 to infer the dominant tautomer
in the chosen solvent.

Infrared (IR) Spectroscopy: The Functional Group
Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. For this system, it provides a direct probe for the C=0 group, the hallmark of the

keto tautomer.
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o Expertise & Causality: The choice of sampling method (e.g., KBr pellet) is deliberate. It
allows for analysis in the solid state, providing data that can be directly compared to the
definitive X-ray crystallography results. The key is to look for the mutually exclusive signals
of a broad O-H stretch (enol) versus a sharp N-H and a strong C=0 stretch (keto).

o Expected Spectral Features:

o Enol Tautomer: A broad absorption band in the 3200-3600 cm~1 region, characteristic of a
hydrogen-bonded O-H group.[1]

o Keto Tautomer: A sharper N-H stretching vibration (~3100-3300 cm~?) and a strong, sharp
carbonyl (C=0) absorption band around 1680-1720 cm™1,

Part 3: Unambiguous Structural Determination

While solution-state methods reveal dynamic behavior, solid-state analysis provides the
definitive, static picture of the molecule's preferred conformation and intermolecular
interactions.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold
Standard

SC-XRD is the only technique that provides an absolute, three-dimensional map of atomic
positions in the solid state. It will unambiguously determine which tautomer exists in the crystal
lattice and reveal the precise bond lengths, angles, and intermolecular forces that stabilize the
structure.

o Trustworthiness: The protocol for SC-XRD is inherently self-validating. The quality of the
diffraction data and the final refined structure are assessed by statistical figures of merit
(e.g., R-factor), ensuring the reliability of the result. From this, we can definitively measure
the C3-0 bond length. A length of ~1.36 A is indicative of a C-O single bond (enol), while
~1.23 A confirms a C=0 double bond (keto).

Workflow 2: Single-Crystal X-ray Diffraction
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Parameter

Hypothetical Value
(Keto Form)

Hypothetical Value
(Enol Form)

Significance

Tautomeric Form

5-
chlorobenzo[d]isoxazo
[-3(2H)-one

5-
Chlorobenzo[dlisoxaz

ol-3-ol

Definitive

identification.

Crystal System

Monoclinic

Orthorhombic

Describes the
symmetry of the unit

cell.

Space Group

P2i/c

Pnma

Describes the
symmetry elements

within the unit cell.

C3-0 Bond Length

1.225 A

1.358 A

The most critical bond
length for tautomer

assignment.

Hydrogen Bonding

N-H---O=C (dimer)

O-H::-N (catemer)

Reveals the key
intermolecular
interactions stabilizing

the crystal packing.

Mass Spectrometry (MS): Molecular Weight and Formula

Confirmation

Mass spectrometry serves as the ultimate confirmation of the molecule's elemental composition

and provides corroborating structural evidence through fragmentation patterns.

o Expertise & Causality: We use high-resolution mass spectrometry (HRMS) to obtain a mass

measurement with high precision (typically to four decimal places). This allows for the

unambiguous determination of the molecular formula, distinguishing it from any other

combination of atoms with the same nominal mass. The observed fragmentation pattern,
particularly the loss of chlorine (Cl), carbon monoxide (CO), or nitric oxide (NO), helps
confirm the connectivity of the core structure.[1] The characteristic isotopic pattern of chlorine

(3>Cl:37Cl ratio of ~3:1) serves as an additional, unmistakable signature.
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Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

Infusion: Infuse the sample directly into an Electrospray lonization (ESI) source coupled to
an Orbitrap or Time-of-Flight (TOF) mass analyzer. Rationale: ESI is a soft ionization
technique that minimizes fragmentation, ensuring the molecular ion is the base peak.
Orbitrap/TOF analyzers provide the high resolution needed for accurate mass measurement.

Data Acquisition: Acquire the spectrum in positive or negative ion mode. Search for the
protonated molecule [M+H]* or deprotonated molecule [M-H]~.

Analysis:
o Determine the accurate mass of the molecular ion.

o Use software to calculate the molecular formula that corresponds to this mass within a
narrow tolerance (e.g., <5 ppm).

o Analyze the isotopic pattern to confirm the presence of one chlorine atom.

o If fragmentation is induced (MS/MS), analyze the daughter ions to corroborate the
structure.

Part 4: The Synergy of Experiment and Theory

A truly comprehensive structural analysis integrates experimental data with computational

modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT),

provide a theoretical framework to rationalize and predict experimental outcomes.

Authoritative Grounding: By comparing calculated data (NMR shifts, IR frequencies, relative
tautomer energies) with experimental results, we can achieve a higher level of confidence in
our structural assignment. For instance, if DFT calculations predict the keto tautomer to be
more stable in the gas phase and its calculated 3C NMR shift for C3 closely matches the
experimental value, the evidence becomes overwhelming.
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Caption: Synergy between experimental and computational methods.

Conclusion

The structural analysis of 5-Chlorobenzo[d]isoxazol-3-ol is not a linear process but an
integrated, multi-technique investigation. It is a narrative of duality, where the molecule's
identity is fluid in solution but fixed in the solid state. A complete characterization requires NMR
and IR spectroscopy to understand its solution-phase tautomerism, high-resolution mass
spectrometry to confirm its elemental formula, and single-crystal X-ray diffraction to provide an
unambiguous solid-state structure. These empirical results, when validated by computational
modeling, form a cohesive and unassailable structural assignment.

For the drug development professional, this level of detail is not academic. The dominant
tautomer dictates the molecule's hydrogen bond donor/acceptor profile, its shape, and its
polarity—all critical factors that govern its interaction with a biological target like D-amino acid
oxidase. A thorough understanding of its structure is, therefore, the foundational first step in the
journey from a promising compound to a potential therapeutic.
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e PubChem. 5-Chlorobenzo(d)isoxazol-3-ol | C7H4CINO2 | CID 3714169. Available from:
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Buy 5-Chlorobenzo[d]isoxazol-3-ol | 24603-63-2 [smolecule.com]
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 To cite this document: BenchChem. [structural analysis of 5-Chlorobenzol[d]isoxazol-3-ol].
BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1229548#structural-analysis-of-5-chlorobenzo-d-
isoxazol-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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